molecular formula C27H26N2 B11117397 11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

Cat. No.: B11117397
M. Wt: 378.5 g/mol
InChI Key: VSWZVHRGFRBFBY-UHFFFAOYSA-N
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Description

11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,1-a]beta-carboline core with benzyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer, antiviral, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline involves its interaction with various molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to a cascade of biochemical events. The exact pathways can vary depending on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    11b-Substituted 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylic Acid Esters: These compounds share a similar core structure but differ in their substituents and functional groups.

    1,2,4-Benzothiadiazine-1,1-dioxide: Although structurally different, this compound exhibits similar biological activities and is used in related research fields.

Uniqueness

What sets 11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline apart is its specific combination of benzyl and phenyl groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H26N2

Molecular Weight

378.5 g/mol

IUPAC Name

11-benzyl-11b-phenyl-2,3,5,6-tetrahydro-1H-indolizino[8,7-b]indole

InChI

InChI=1S/C27H26N2/c1-3-10-21(11-4-1)20-29-25-15-8-7-14-23(25)24-16-19-28-18-9-17-27(28,26(24)29)22-12-5-2-6-13-22/h1-8,10-15H,9,16-20H2

InChI Key

VSWZVHRGFRBFBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C(CCN2C1)C4=CC=CC=C4N3CC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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